molecular formula C10H7IO B1590695 5-Iodonaphthalen-1-ol CAS No. 61735-56-6

5-Iodonaphthalen-1-ol

Cat. No. B1590695
CAS RN: 61735-56-6
M. Wt: 270.07 g/mol
InChI Key: YLGOKRRRCVJVLM-UHFFFAOYSA-N
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Description

5-Iodonaphthalen-1-ol is a chemical compound with the CAS Number: 61735-56-6 and a molecular weight of 270.07 . It is a yellow to brown solid at room temperature .


Synthesis Analysis

The synthesis of 5-Iodonaphthalen-1-ol involves a reaction with di-isopropyl azodicarboxylate and triphenylphosphine in toluene at 20℃ for 0.5h in an inert atmosphere .


Physical And Chemical Properties Analysis

5-Iodonaphthalen-1-ol is a yellow to brown solid at room temperature . It has a molecular weight of 270.07 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Iodonaphthalen Derivatives Synthesis

Iodonaphthalen derivatives, including 5-Iodonaphthalen-1-ol, have been synthesized through various chemical processes. For instance, a study demonstrated the iodobenzannulation of yne-allenones to selectively access 4-iodonaphthalen-1-ols, which could serve as coupling reagents in further chemical reactions (Li et al., 2018). Another research focused on the regioselective synthesis of substituted naphthalenes using iodonium ions and o-alkynyl-substituted carbonyl compounds, leading to 1-iodonaphthalene derivatives (Barluenga et al., 2003).

Photophysics and Photodissociation Dynamics

The photophysics and photodissociation dynamics of 1-iodonaphthalene have been explored in studies such as the one conducted by Montero et al. (2010), which examined ultrafast relaxation and dissociation channels in 1-iodonaphthalene using femtosecond pump-probe mass spectrometry (Montero et al., 2010).

Reaction Mechanisms with Radicals

Research into the reactions of 1-naphthyl radicals with acetylene and ethylene, using 1-iodonaphthalene as the radical source, has been carried out. These studies provide insights into the reaction mechanisms and potential energy surfaces involved in such processes (Lifshitz et al., 2009).

Electrochemical Studies

The electrochemical behavior of 1-halonaphthalenes with electrogenerated compounds was studied, highlighting reactions like substitution and the release of iodide ions (Faux et al., 2007).

Nonlinear Optical Properties

1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol, a compound related to 5-Iodonaphthalen-1-ol, was analyzed for its nonlinear optical properties. The study involved both experimental techniques and quantum chemical computations, indicating potential applications in optoelectronics and photonics (Sreenath et al., 2018).

Photochemistry and Atmospheric Implications

The photochemistry of 1-nitronaphthalene, which can be linked to 5-Iodonaphthalen-1-ol, was studied as a potential source of singlet oxygen and radical species in atmospheric waters. This research provides insights into the environmental implications of such compounds (Brigante et al., 2010).

Safety And Hazards

The safety information available indicates that 5-Iodonaphthalen-1-ol has a hazard statement H302 and precautionary statements P280; P305+P351+P338 . It is advised to handle this compound with care and appropriate safety measures .

properties

IUPAC Name

5-iodonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGOKRRRCVJVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2I)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491408
Record name 5-Iodonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodonaphthalen-1-ol

CAS RN

61735-56-6
Record name 5-Iodo-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61735-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Nygaard, KCF Leung, I Aprahamian… - Journal of the …, 2007 - ACS Publications
… Initially, the amino functionality of 5-aminonaphthalen-1-ol (11) was converted into an iodo group to afford 5-iodonaphthalen-1-ol (12), employing the intermediacy of diazonium salt …
Number of citations: 145 pubs.acs.org
GP da Costa, GB Blödorn, AM Barcellos, D Alves - Molecules, 2023 - mdpi.com
… In the preliminary studies, diphenyl diselenide showed the best results, obtaining the oxidation of 5-iodonaphthalen-1-ol 48a at a 100% yield. Under the optimised conditions, 18 …
Number of citations: 7 www.mdpi.com

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